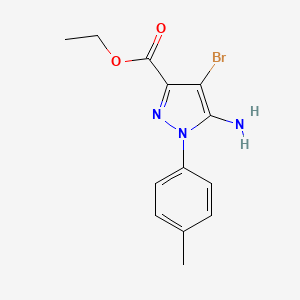

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC18429060

Molecular Formula: C13H14BrN3O2

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrN3O2 |

|---|---|

| Molecular Weight | 324.17 g/mol |

| IUPAC Name | ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3 |

| Standard InChI Key | YHIRVSMJDGEBPG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Key substituents include:

-

A bromine atom at the fourth position, enhancing electrophilic reactivity.

-

A p-tolyl group (para-methylphenyl) at the first position, contributing steric bulk and aromatic interactions.

-

An ethyl ester at the third position, offering hydrolytic stability and synthetic versatility.

Table 1: Molecular Properties of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃O₂ |

| Molecular Weight | 324.17 g/mol |

| CAS Registry Number | 1269291-31-7 |

| Key Functional Groups | Bromine, p-tolyl, ethyl ester |

The bromine atom facilitates cross-coupling reactions, while the ethyl ester group allows for further functionalization via hydrolysis or transesterification.

Synthesis and Manufacturing

Synthetic routes to this compound typically involve multi-step reactions starting from simpler pyrazole precursors. Key steps include:

-

Bromination: Introducing bromine at the fourth position using reagents like N-bromosuccinimide (NBS).

-

Substitution: Attaching the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

-

Esterification: Incorporating the ethyl ester group through reaction with ethanol in acidic conditions.

Critical factors influencing yield and purity include:

-

Temperature control: Optimal ranges between 0°C and room temperature for bromination.

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

-

Catalyst use: Palladium catalysts improve coupling reactions with aromatic groups.

| Supplier | Purity | Form | Minimum Order |

|---|---|---|---|

| Dayang Chem (Hangzhou) | ≥98% | Powder | 1 Kilogram |

| Chemlyte Solutions | 99.0% | Liquid | 100 Grams |

| Amadis Chemical | 97% | Powder/Liquid | 10 Milligrams |

Packaging options accommodate diverse research needs, ranging from milligram-scale for preliminary studies to kilogram quantities for industrial applications .

Applications in Pharmaceutical Research

As a versatile building block, this compound enables the synthesis of:

-

Schiff bases: Reaction with aromatic amines forms azomethines with documented antibacterial properties.

-

Heterocyclic derivatives: Functionalization at the ester group yields analogs for drug discovery.

-

Metal complexes: Coordination with transition metals enhances bioactivity in catalytic systems.

Ongoing studies focus on optimizing its reactivity for targeted therapeutic agents, particularly in oncology and infectious diseases.

Future Research Directions

-

Mechanistic Studies: Elucidating the compound’s interactions with biological targets using spectroscopic methods (e.g., NMR, X-ray crystallography).

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance pharmacokinetic properties.

-

Scale-Up Protocols: Developing cost-effective synthesis routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume